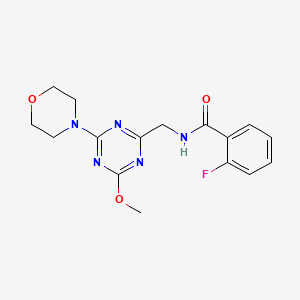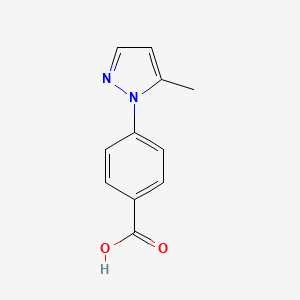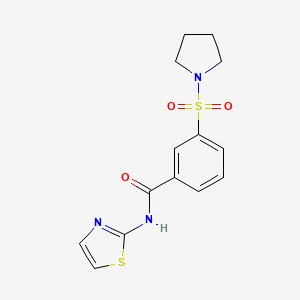
N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide is a derivative of adamantane, which is a bulky, rigid, and diamondoid structure. Adamantane derivatives are known for their biological activities and have been studied for various therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the adamantane moiety is a common feature in the synthesized compounds, which suggests that the compound of interest may also possess significant biological properties.
Synthesis Analysis
The synthesis of adamantane derivatives has been explored in the provided papers. For instance, a microwave-assisted three-component one-pot cyclocondensation method was used to synthesize N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl group . Another method involved the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride and other reagents at elevated temperatures . These methods highlight the versatility and adaptability of synthetic approaches for creating adamantane derivatives, which could be applicable to the synthesis of this compound.
Molecular Structure Analysis
The molecular structures of adamantane derivatives are typically confirmed using spectral and elemental analysis . Techniques such as FT-IR, H-NMR, and C-NMR spectroscopy are employed to ascertain the structural integrity and purity of the synthesized compounds. These techniques would be essential in analyzing the molecular structure of this compound to ensure its correct synthesis and to identify any potential impurities or by-products.
Chemical Reactions Analysis
Adamantane derivatives can participate in various chemical reactions due to the presence of functional groups that can be modified or reacted with other chemical entities. The papers provided do not detail specific reactions for the compound , but they do suggest that adamantane derivatives can be synthesized through reactions involving carboxylic acids and amines . This implies that this compound could also undergo similar reactions, potentially leading to a range of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by the adamantane core as well as the substituents attached to it. The provided papers do not offer specific data on the physical and chemical properties of this compound. However, they do report on the biological activity of similar compounds, suggesting that these derivatives can exhibit significant antiviral and antimicrobial activities . Additionally, the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of these compounds are evaluated to predict their therapeutic potential and safety profile .
Aplicaciones Científicas De Investigación
Antiviral Activity : A microwave-assisted synthesis method led to the creation of compounds carrying an adamantyl moiety, which exhibited antiviral activity against influenza A and B viruses. Specifically, the compound N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide was identified as a potent inhibitor, suggesting its role as an influenza virus fusion inhibitor (Göktaş et al., 2012).
Catalytic Synthesis : The synthesis of N-Aryl(benzyl)adamantane-1-carboxamides was achieved by reacting adamantane-1-carboxylic acid with aromatic amines, facilitated by phosphorus trichloride. This process demonstrates a method for efficient production of adamantane derivatives (Shishkin et al., 2020).
Heterocyclic Derivatives Synthesis : Research on the synthesis of novel benzimidazole, carbohydrazide, and oxadiazole derivatives bearing an adamantane moiety was conducted, revealing pathways for the creation of these complex molecular structures (Soselia et al., 2020).
Adamantylated Pyrimidines : Using the Biginelli reaction, adamantylated pyrimidines were synthesized, which can be used to create thiazolo[3,2-a]pyrimidine derivatives. This highlights the versatility of adamantane in synthesizing complex heterocyclic compounds (Lashmanova et al., 2016).
Noncovalent Interaction Studies : Investigations into the nature of noncovalent interactions in adamantane-1,3,4-thiadiazole derivatives provided insights into the molecular interactions and structural behavior of these compounds (El-Emam et al., 2020).
Anticancer Agent Synthesis : A study on the synthesis and biological evaluation of novel homopiperazine derivatives, including benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, revealed promising anticancer activities (Teimoori et al., 2011).
Ureas and Isosteric Analogs : Research on N,N′-disubstituted ureas containing an adamantane fragment demonstrated a method for synthesizing symmetrically and unsymmetrically substituted ureas, expanding the scope of adamantane-based compounds (Danilov et al., 2020).
Antimicrobial and Anti-Proliferative Activities : Adamantylated compounds like 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides showed significant antibacterial and antifungal activities. These findings suggest the potential of adamantane derivatives in developing new antimicrobial agents (Al-Mutairi et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-benzhydryl-1,3-thiazol-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c30-25(27-14-18-11-19(15-27)13-20(12-18)16-27)29-26-28-23(17-31-26)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,17-20,24H,11-16H2,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIQQLJWOUJLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2507239.png)

![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide](/img/structure/B2507244.png)
![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2507249.png)
![N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507251.png)




